molecular formula C7H13NO2S B13186072 1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione

1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione

Cat. No.: B13186072
M. Wt: 175.25 g/mol
InChI Key: FDRGMYKYAGTUFB-UHFFFAOYSA-N
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Description

1Lambda6-thia-7-azaspiro[44]nonane-1,1-dione is a chemical compound with the molecular formula C₇H₁₃NO₂S It is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspiro moiety

Preparation Methods

The synthesis of 1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms under controlled conditions.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to meet the demand for high-quality material.

Chemical Reactions Analysis

1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: In biological research, it serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: In industrial applications, it is used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved in its mechanism of action depend on the specific application. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, while in biological research, it may modulate protein-protein interactions.

Comparison with Similar Compounds

1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-thia-4-azaspiro[4.4]nonane and 7-oxa-1-thia-4-azaspiro[4.4]nonane share structural similarities but differ in their chemical properties and applications.

    Uniqueness: The presence of both sulfur and nitrogen atoms in the spirocyclic structure of this compound imparts unique reactivity and potential for diverse applications, distinguishing it from other related compounds.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

1λ6-thia-7-azaspiro[4.4]nonane 1,1-dioxide

InChI

InChI=1S/C7H13NO2S/c9-11(10)5-1-2-7(11)3-4-8-6-7/h8H,1-6H2

InChI Key

FDRGMYKYAGTUFB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)S(=O)(=O)C1

Origin of Product

United States

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